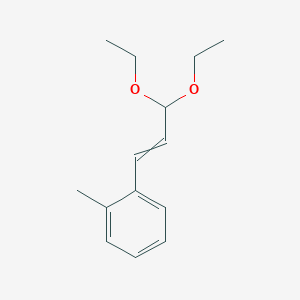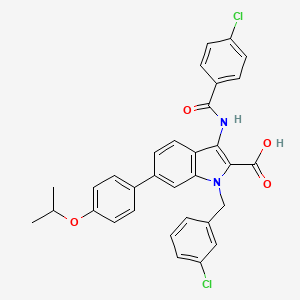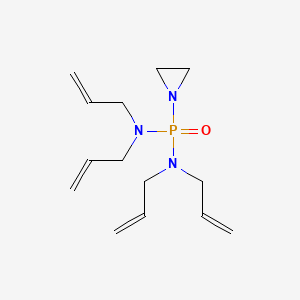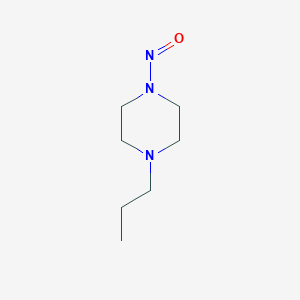
1-Nitroso-4-propylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitroso-4-propylpiperazine is an organic compound with the molecular formula C7H15N3O It belongs to the class of nitroso compounds, characterized by the presence of a nitroso group (-NO) attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Nitroso-4-propylpiperazine can be synthesized through the nitrosation of 4-propylpiperazine. The reaction typically involves the use of sodium nitrite (NaNO2) in an acidic medium, such as hydrochloric acid (HCl), to introduce the nitroso group onto the piperazine ring . The reaction is carried out at a controlled temperature to ensure the desired product’s formation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions: 1-Nitroso-4-propylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
1-Nitroso-4-propylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-nitroso-4-propylpiperazine involves its interaction with molecular targets through the nitroso group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activities .
類似化合物との比較
- 1-Nitroso-4-methylpiperazine
- 1-Nitroso-4-ethylpiperazine
- 1-Nitroso-4-butylpiperazine
Comparison: 1-Nitroso-4-propylpiperazine is unique due to its specific propyl substituent, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a distinct steric and electronic environment, affecting the compound’s interaction with molecular targets and its overall stability.
特性
CAS番号 |
70167-73-6 |
|---|---|
分子式 |
C7H15N3O |
分子量 |
157.21 g/mol |
IUPAC名 |
1-nitroso-4-propylpiperazine |
InChI |
InChI=1S/C7H15N3O/c1-2-3-9-4-6-10(8-11)7-5-9/h2-7H2,1H3 |
InChIキー |
BRIWKYADNVJFQN-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCN(CC1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
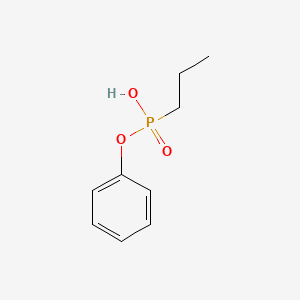
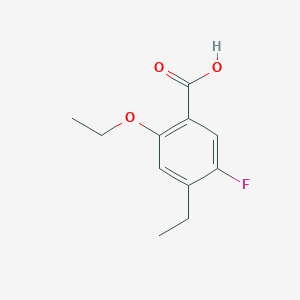
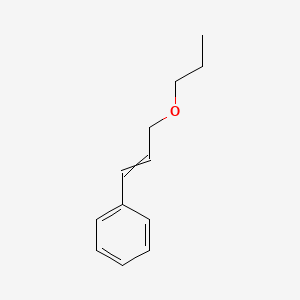
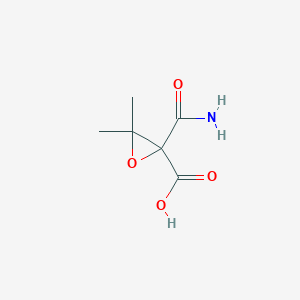
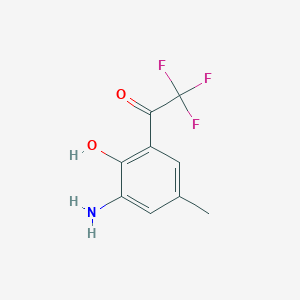
![Dibenzo[b,d]furan-1,2,8,9-tetramine](/img/structure/B13959960.png)
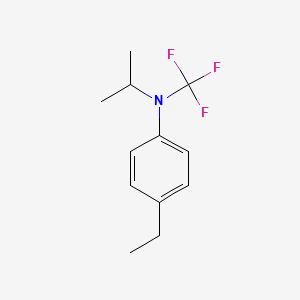
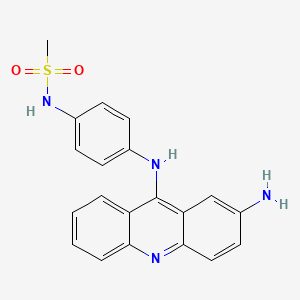
![2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol](/img/structure/B13959973.png)
![2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13959974.png)
